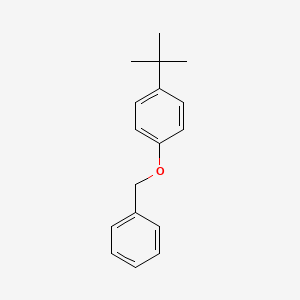
Benzene, 1-(1,1-dimethylethyl)-4-(phenylmethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-(1,1-dimethylethyl)-4-(phenylmethoxy)- is an organic compound with a complex structure that includes a benzene ring substituted with a tert-butyl group and a phenylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(1,1-dimethylethyl)-4-(phenylmethoxy)- typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The phenylmethoxy group can be introduced through etherification reactions involving phenol derivatives and appropriate alkylating agents .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as distillation and recrystallization to obtain the desired product .
Types of Reactions:
Oxidation: Benzene, 1-(1,1-dimethylethyl)-4-(phenylmethoxy)- can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon, resulting in the saturation of the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, elevated pressure and temperature.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid, Lewis acids (aluminum chloride).
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated benzenes, nitrobenzenes, sulfonated benzenes.
Scientific Research Applications
Benzene, 1-(1,1-dimethylethyl)-4-(phenylmethoxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of Benzene, 1-(1,1-dimethylethyl)-4-(phenylmethoxy)- depends on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic changes .
Comparison with Similar Compounds
- Benzene, 1-(1,1-dimethylethyl)-3-methyl-2-(phenylmethoxy)-
- Benzene, 1-(1,1-dimethylethyl)-2-methoxy-5-methyl-3-(phenylmethoxy)-
Comparison: Compared to similar compounds, Benzene, 1-(1,1-dimethylethyl)-4-(phenylmethoxy)- is unique due to its specific substitution pattern, which can influence its reactivity and applications. The presence of both tert-butyl and phenylmethoxy groups can enhance its stability and provide distinct chemical properties .
Properties
CAS No. |
52458-10-3 |
|---|---|
Molecular Formula |
C17H20O |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
1-tert-butyl-4-phenylmethoxybenzene |
InChI |
InChI=1S/C17H20O/c1-17(2,3)15-9-11-16(12-10-15)18-13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3 |
InChI Key |
QBMLBNAXJHSILE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















